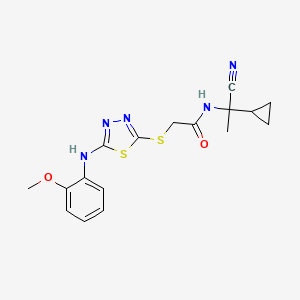

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

Molecular Formula |

C17H19N5O2S2 |

|---|---|

Molecular Weight |

389.5 g/mol |

IUPAC Name |

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(2-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C17H19N5O2S2/c1-17(10-18,11-7-8-11)20-14(23)9-25-16-22-21-15(26-16)19-12-5-3-4-6-13(12)24-2/h3-6,11H,7-9H2,1-2H3,(H,19,21)(H,20,23) |

InChI Key |

KXJPYECOVCTPEL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#N)(C1CC1)NC(=O)CSC2=NN=C(S2)NC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

General Overview of the Synthesis Strategy

The synthesis primarily involves constructing the core thiadiazole and acetamide functionalities, followed by their conjugation with the cyano-cyclopropylethyl group. The process can be divided into three main stages:

- Formation of the thiadiazole core ,

- Introduction of the amino and ethoxy substituents ,

- Coupling with the cyano- and cyclopropyl-containing moiety .

This modular approach allows for flexibility in optimizing each step independently.

Preparation of the Thiadiazole Intermediate

- Cyclization of thiosemicarbazides or thiosemicarbazide derivatives with suitable carboxylic acids or their derivatives under dehydrating conditions to form the 1,3,4-thiadiazole ring.

- Use of reagents such as phosphorus oxychloride (POCl₃) or lawesson reagent to facilitate ring closure.

| Parameter | Typical Range | Notes |

|---|---|---|

| Solvent | Ethanol, acetic acid, or DMF | Depends on the specific route |

| Temperature | 80–150°C | Elevated temperatures promote cyclization |

| Catalyst | None or catalytic amounts of acids/bases | Acid catalysis often enhances yield |

A typical route involves reacting a thiosemicarbazide derivative with a chlorinated carboxylic acid derivative under reflux, leading to cyclization and formation of the thiadiazole ring with the desired substituents.

Functionalization of the Thiadiazole with Amino and Ethoxy Groups

- Nucleophilic substitution or amination reactions to introduce the amino group on the thiadiazole ring.

- Etherification reactions to incorporate the ethoxy substituent onto the phenyl ring attached to the thiadiazole.

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagents | Ethanol or ethyl halides | For etherification |

| Catalysts | Potassium carbonate (K₂CO₃), potassium tert-butoxide | To promote nucleophilic substitution |

| Temperature | 50–120°C | Elevated to facilitate substitution |

Reacting a thiadiazole derivative bearing a leaving group (e.g., halogen) with ethoxide salts yields the ethoxyphenyl substituted thiadiazole.

Coupling with the Cyano-Cyclopropylethyl Moiety

- Nucleophilic substitution or addition to introduce the cyano- and cyclopropyl groups.

- Use of activated intermediates such as acyl chlorides or carbodiimides to facilitate amide bond formation.

| Parameter | Typical Range | Notes |

|---|---|---|

| Reagents | Cyano-alkyl halides or nitriles | For introducing the cyano group |

| Coupling agents | HATU, EDC, or DCC | To promote amide bond formation |

| Solvent | N,N-Dimethylformamide (DMF), dichloromethane (DCM) | Good solubility for intermediates |

| Temperature | 0–25°C | Mild conditions to prevent side reactions |

Activation of the acetic acid derivative with HATU in DMF, followed by coupling with a cyclopropylamine derivative bearing the cyano group, yields the desired amide linkage.

Final Assembly and Purification

The final step involves purifying the compound through:

- Column chromatography using silica gel with appropriate eluents (e.g., ethyl acetate/hexanes),

- Recrystallization from suitable solvents to improve purity.

Data Table Summarizing Key Reaction Parameters

| Step | Reagents | Solvent | Temperature | Catalyst | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Thiadiazole ring formation | Thiosemicarbazide + chlorinated acid derivative | Ethanol | 100–150°C | None | 70–85 | Reflux conditions |

| Amino/ethoxy substitution | Ethanol or ethyl halide | Ethanol | 50–120°C | K₂CO₃ | 60–75 | Nucleophilic substitution |

| Cyano-cyclopropyl coupling | Cyano-alkyl halide + activated acyl | DMF | 0–25°C | HATU | 65–80 | Mild, room temperature |

Supporting Research Findings

- Patents and literature indicate that multi-step syntheses involving cyclization, nucleophilic substitution, and coupling reactions are standard for similar thiadiazole derivatives.

- The use of HATU as a coupling reagent is well-documented for efficient amide bond formation in complex molecules.

- Optimization of reaction conditions, especially temperature and solvent choice, significantly influences yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry: The compound may exhibit biological activities such as antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Agriculture: Thiadiazole derivatives are known for their pesticidal and herbicidal activities, and this compound may be explored for such applications.

Materials Science: The compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, leading to the disruption of metabolic pathways.

Receptor Binding: The compound may bind to specific receptors, triggering a cascade of cellular responses.

DNA Interaction: The compound may interact with DNA, leading to changes in gene expression and cellular functions.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The compound’s physicochemical properties can be inferred from analogs in and :

Key Observations :

- The 2-methoxyphenylamino group in the target compound may lower melting points compared to halogenated analogs (e.g., 5j) due to reduced polarity.

Anticancer Potential

and highlight the anticancer efficacy of thiadiazole derivatives. A comparison with the target compound’s hypothetical activity is outlined below:

Key Insights :

Antimicrobial and Other Activities

- Antimicrobial : Thiadiazoles with benzylthio or chlorobenzyl groups (e.g., 5j in ) show moderate activity. The target’s nitrile group may broaden spectrum efficacy .

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((2-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N5O2S2, with a molecular weight of 403.5 g/mol. The compound features a cyano group, a cyclopropylethyl moiety, and a thiadiazole ring, which are critical for its biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity

Research indicates that this compound exhibits antimicrobial and antifungal properties, primarily attributed to the thiadiazole ring structure. Compounds with similar structures have demonstrated efficacy against a range of pathogens, making this compound a candidate for further investigation in therapeutic applications.

The mechanism of action for this compound may involve:

- Enzyme Inhibition : Interactions with specific enzymes that play roles in metabolic pathways.

- Receptor Modulation : Influencing receptor activity involved in signal transduction processes.

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with other compounds known for their biological activities.

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Fluconazole | Triazole derivative | Antifungal activity |

| Itraconazole | Broader-spectrum triazole | Antifungal activity |

| Voriconazole | Effective against diverse fungal infections | Enhanced bioavailability |

The unique combination of the cyano group and cyclopropylethyl moiety alongside the thiadiazole ring in this compound may confer distinct pharmacological profiles compared to these established antifungals.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds similar to this compound:

- Antimicrobial Activity : A study demonstrated that derivatives of thiadiazoles exhibited significant antimicrobial effects against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis.

- Antifungal Efficacy : Research on structurally related compounds indicated promising antifungal activity against Candida species. The presence of the thiadiazole moiety was crucial for this effect.

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that compounds similar to this compound could inhibit key enzymes involved in fungal metabolism.

Q & A

Q. Optimization Factors :

- Temperature : Controlled heating (60–100°C) to avoid side reactions (e.g., decomposition of the thiadiazole ring) .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction homogeneity and yield .

- Catalysts : Use of bases like triethylamine or NaH to deprotonate intermediates and facilitate coupling .

Basic: Which analytical techniques are essential for characterizing this compound, and what structural features do they confirm?

Q. Primary Methods :

- NMR Spectroscopy :

- ¹H NMR : Identifies protons on the cyclopropane, methoxyphenyl, and acetamide groups (e.g., δ 1.0–1.5 ppm for cyclopropyl protons) .

- ¹³C NMR : Confirms carbonyl (C=O, ~170 ppm) and cyano (C≡N, ~120 ppm) groups .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragments (e.g., cleavage of the thiadiazole ring) .

- HPLC-PDA : Assesses purity (>95%) and detects impurities from incomplete reactions .

Advanced: How do steric and electronic effects of the cyclopropyl and methoxyphenyl groups influence reactivity and bioactivity?

- Cyclopropyl Group :

- Steric Effects : Hinders rotation around the C-C bond, stabilizing specific conformations that enhance binding to biological targets .

- Electronic Effects : The sp³-hybridized carbons donate electron density, potentially altering the compound’s redox behavior .

- Methoxyphenylamino Group :

- The methoxy (-OCH₃) group enhances lipophilicity, improving membrane permeability. Its electron-donating nature may stabilize charge-transfer interactions in enzyme binding .

Q. Experimental Validation :

- Comparative SAR Studies : Synthesize analogs lacking cyclopropyl/methoxy groups and compare bioactivity (e.g., IC₅₀ in enzyme assays) .

Advanced: What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

Q. Common Causes of Discrepancies :

- Assay Conditions : Differences in pH, incubation time, or enzyme sources (e.g., recombinant vs. native proteins).

- Compound Purity : Impurities >5% can skew results; validate via HPLC .

Q. Resolution Methods :

Standardized Protocols : Use established assays (e.g., NIH/EPA Tox21 guidelines) for consistency .

Dose-Response Curves : Perform triplicate experiments with internal controls (e.g., reference inhibitors) .

Computational Modeling : Compare molecular docking results (e.g., AutoDock Vina) with experimental data to identify binding mode inconsistencies .

Advanced: How can computational methods predict this compound’s pharmacokinetics and toxicity?

Q. Key Approaches :

- ADMET Prediction : Tools like SwissADME or ADMETlab estimate:

- Absorption : High gastrointestinal absorption due to moderate LogP (~2.5) .

- Metabolism : Cytochrome P450 interactions (e.g., CYP3A4 inhibition risk) .

- Toxicity Profiling :

- AMES Test Simulations : Predict mutagenicity based on structural alerts (e.g., nitro groups absent here) .

- hERG Inhibition : Assess cardiotoxicity risk via molecular dynamics simulations .

Validation : Cross-check predictions with in vitro assays (e.g., Caco-2 permeability, hepatocyte stability) .

Basic: What biological targets are plausible for this compound based on its structural analogs?

Q. Potential Targets :

- Enzymes :

- COX-2 : Thiadiazole derivatives show anti-inflammatory activity via cyclooxygenase inhibition .

- HDACs : Acetamide groups may chelate zinc in histone deacetylases, relevant in cancer .

- Receptors :

- GPCRs : The methoxyphenyl group resembles ligands for serotonin or adrenergic receptors .

Q. Screening Workflow :

In Silico Target Fishing (PharmMapper, SEA) .

In Vitro Binding Assays (SPR, fluorescence polarization) .

Advanced: How can structural modifications enhance solubility without compromising activity?

Q. Strategies :

- Introducing Polar Groups : Add hydroxyl (-OH) or amine (-NH₂) to the acetamide or thiadiazole moieties .

- Prodrug Design : Mask the cyano group as a phosphate ester for improved aqueous solubility .

- Co-Crystallization : Use co-solvents (e.g., PEG 400) in formulation .

Q. Experimental Validation :

- Solubility Testing : Shake-flask method in buffers (pH 1.2–7.4) .

- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) .

Basic: What are the stability challenges for this compound under storage and experimental conditions?

Q. Key Issues :

- Hydrolysis : The thioacetamide bond may degrade in aqueous solutions (pH > 8) .

- Photooxidation : The thiadiazole ring is sensitive to UV light; store in amber vials .

Q. Mitigation :

- Lyophilization : Store as a lyophilized powder at -20°C .

- Buffered Solutions : Use pH 6–7 phosphate buffers for in vitro assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.